5,7-Dichloro-2-methylquinolin-8-yl pyrrolidine-1-carboxylate
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Overview
Description
5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique quinoline structure, which is substituted with chlorine and methyl groups, and a pyrrolidinecarboxylate moiety. It is primarily used in research settings due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylquinoline to introduce chlorine atoms at the 5 and 7 positions. The final step involves esterification with pyrrolidinecarboxylic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: The chlorine atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit telomerase activity by targeting c-myc G-quadruplex DNA, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: Shares a similar quinoline structure but lacks the pyrrolidinecarboxylate moiety.
5,7-Dichloro-2-methylquinolin-8-ol: Another closely related compound with similar chemical properties.
Uniqueness
5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE is unique due to the presence of the pyrrolidinecarboxylate group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C15H14Cl2N2O2 |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
(5,7-dichloro-2-methylquinolin-8-yl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-4-5-10-11(16)8-12(17)14(13(10)18-9)21-15(20)19-6-2-3-7-19/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
BPHHTBGLRDHXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N3CCCC3)Cl)Cl |
Origin of Product |
United States |
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